molecular formula C14H10FN3O2S2 B2724482 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 392303-31-0

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No. B2724482
CAS RN: 392303-31-0
M. Wt: 335.37
InChI Key: IGWMQMMVWXYAPF-UHFFFAOYSA-N
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Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

Influenza A Virus Inhibition

A study highlighted the synthesis of furan-carboxamide derivatives, demonstrating their potent inhibitory effects on the H5N1 strain of the influenza A virus. Notably, a compound within this series, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showcased significant anti-influenza activity (Yu et al., 2017).

Antimicrobial and Antifungal Activities

Research involving 1,3,4-thiadiazole derivatives with furan-2-carboxamide components demonstrated their efficacy against various bacteria and fungi. These compounds, characterized by spectroscopic methods, showed promising antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal effects against diverse fungal organisms (Patel et al., 2015).

Antiproliferative Activities

A study on coumarin-3-formamido derivatives, including N-(furan-2-ylmethyl)-coumarin-3-carboxamide, revealed their potential anticancer effects. These compounds were tested against various cancer cell lines, with some demonstrating significant cytotoxicity, suggesting their use as potential anticancer agents (Shi et al., 2020).

Nematicidal Activity

Compounds containing 1,3,4-thiadiazol-2-yl)furan-2-carboxamide structures were evaluated for their nematicidal properties. The study found certain derivatives to be effective against nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans, offering potential as nematicides (Reddy et al., 2010).

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

A series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and evaluated as potential inhibitors of VEGFR-2, a key receptor in cancer proliferation. These compounds showed notable antiproliferative activity against various cancer cell lines, with molecular docking studies confirming their potential as VEGFR-2 inhibitors (Hekal et al., 2021).

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S2/c15-10-4-1-3-9(7-10)8-21-14-18-17-13(22-14)16-12(19)11-5-2-6-20-11/h1-7H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWMQMMVWXYAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326773
Record name N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816091
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

CAS RN

392303-31-0
Record name N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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